Mercury, bromophenyl-
Overview
Description
Mercury, bromophenyl- is a compound that contains mercury, a naturally occurring element found in air, water, and soil . It’s also known as BIS(4-BROMOPHENYL)MERCURY .
Synthesis Analysis
The synthesis of mercury compounds involves various processes. For instance, mercaptothiazoles are synthesized and then reacted with different mercury phenyl chloride structures . A method of sample preparation for ICP-OES mercury analysis in various reagent chemical compounds has been presented, which is straightforward and direct, allowing mercury analysis in a variety of reagent chemicals without digestion .Molecular Structure Analysis
The molecular structure of mercury compounds can be analyzed using various techniques. For example, Mercury 4.0 is a tool that can be used to view, analyze, and understand molecular structures and their properties . The structure of the title compound in gas and solvent phases can be compared with the experimental structure .Chemical Reactions Analysis
Mercury compounds undergo various chemical reactions. For instance, mercury ions can undergo oxidation and reduction reactions . A sample preparation method for ICP-OES mercury analysis in various reagent chemical compounds has been presented .Physical and Chemical Properties Analysis
All matter, including mercury compounds, has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume .Scientific Research Applications
Detection of Mercury in Environmental Samples : A study by Scaggs et al. (2001) developed a novel mercury ion selective electrode for detecting mercury at ppb levels, highlighting its potential for environmental monitoring of hazardous metals like mercury.
Voltammetric Determination of Hazardous Substances : Research by Ignjatović et al. (1996) focused on the adsorptive stripping voltammetric determination of genotoxic substances using a hanging mercury drop electrode, indicating the role of mercury electrodes in sensitive analytical methods.
Organomercury Route to Chemical Synthesis : Seyferth et al. (1975) demonstrated the use of phenyl(1-bromo-1,2,2,2-tetrafluoroethyl)mercury in chemical synthesis, transferring functional groups to carbenophiles, which could be significant in organic synthesis (Seyferth et al., 1975).
Atmospheric Mercury Depletion Studies : Raofie and Ariya (2004) conducted a product study on the BrO-initiated oxidation of elemental mercury, providing insights into the atmospheric chemistry and biogeochemical cycling of mercury (Raofie & Ariya, 2004).
Understanding Mercury-Related Corrosion in Industrial Settings : Zhuang et al. (2009) evaluated the corrosion characteristics of iron in flue gases containing bromine, simulating mercury control applications in coal-fired utility plants (Zhuang et al., 2009).
Mercury Detection in Water and Biological Media : Chu et al. (2018) proposed a technique for detecting divalent mercury using gold nanoparticles and Mercury-specific-oligonucleotide-conjugated resonators, enhancing water quality monitoring (Chu et al., 2018).
Mercury Removal Technology : Research at the National Energy Technology Laboratory focused on novel sorbents for mercury removal from flue gas, contributing to pollution control in energy production (O'dowd et al., 2004).
Spectrophotometric Determination of Mercury : Shiti and Xu (1992) used 1-(4-Nitrophenyl)-3-(2-quinolyl)triazene as a sensitive reagent for the spectrophotometric determination of mercury, indicating its application in trace mercury detection in environmental samples (Shiti & Xu, 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
bromo(phenyl)mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.BrH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPHNPSAIJQNEE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrHg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074465 | |
Record name | Mercury, bromophenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-89-8 | |
Record name | Bromophenylmercury | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl mercuric bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromophenylmercury | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mercury, bromophenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromophenylmercury | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.